molecular formula C2H7NO2 B14301332 Methanamine, N-hydroxy-N-methoxy- CAS No. 114892-35-2

Methanamine, N-hydroxy-N-methoxy-

Cat. No.: B14301332
CAS No.: 114892-35-2
M. Wt: 77.08 g/mol
InChI Key: SKESXIRINSAZJB-UHFFFAOYSA-N
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Description

Methanamine, N-hydroxy-N-methoxy- (CAS: Not explicitly listed in evidence) is a secondary amine featuring both hydroxyl (-OH) and methoxy (-OCH₃) substituents on the nitrogen atom. While direct synthesis data for this compound are absent in the provided evidence, structurally related compounds such as N-methoxymethylamine (CAS 1117-97-1, ) and N-hydroxy-N-methylmethanamine hydrochloride (CAS 5725-96-2, ) offer insights into its properties and reactivity. The compound’s dual functional groups likely influence its electronic environment, solubility, and stability, distinguishing it from simpler N-substituted methanamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-hydroxy-N-methoxy- can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methanol under acidic conditions to form N,O-dimethylhydroxylamine . Another method includes the reaction of methylamine with methanol in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of Methanamine, N-hydroxy-N-methoxy- typically involves the continuous flow process where reactants are fed into a reactor under controlled temperature and pressure conditions. This ensures a high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Methanamine, N-hydroxy-N-methoxy- involves its ability to act as a nucleophile due to the presence of the hydroxy and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The compound can also form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and spectral differences between Methanamine, N-hydroxy-N-methoxy-, and analogs:

Compound Name Molecular Formula Molecular Weight Key NMR Shifts (¹H/¹³C) Notable Features
Methanamine, N-hydroxy-N-methoxy- C₂H₇NO₂ 93.09 Inferred: δH ~3.3 (-OCH₃), δH ~5.0 (-OH); δC ~60 (-OCH₃), δC ~70 (N-OH) Dual electron-donating (-OCH₃) and withdrawing (-OH) groups
N-Methoxymethylamine () C₂H₇NO 61.08 δH 2.28 (-CH₃), δH 3.30 (-OCH₃); δC 42.1 (CH₃NH), δC 56.8 (-OCH₃) Single methoxy substituent; higher volatility
N-Hydroxy-N-methylmethanamine HCl () C₂H₈ClNO 109.55 δH 2.85 (N-CH₃), δH 4.10 (-OH); δC 35.2 (N-CH₃), δC 58.1 (N-OH) Protonated hydroxyl group; salt form enhances stability
N-Methoxy-N-methylamine () C₂H₇NO 61.08 δH 3.00 (-NCH₃), δH 3.30 (-OCH₃); δC 38.5 (NCH₃), δC 56.5 (-OCH₃) Symmetric N-substitution; neutral at physiological pH

Key Observations :

  • The methoxy group stabilizes the nitrogen lone pair via resonance, reducing basicity relative to unsubstituted methanamines .

Reactivity and Stability

  • Acid-Base Behavior : The hydroxyl group (-OH) in Methanamine, N-hydroxy-N-methoxy-, renders it more acidic (pKa ~8–10) than analogs like N-methoxymethylamine (pKa ~10–12) .
  • Thermal Stability : Dual substituents may destabilize the compound under high temperatures, contrasting with stable salts like N-hydroxy-N-methylmethanamine HCl ().
  • Oxidation Sensitivity : The hydroxyl group increases susceptibility to oxidation compared to fully alkylated amines ().

Properties

IUPAC Name

N-methoxy-N-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2/c1-3(4)5-2/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKESXIRINSAZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472695
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114892-35-2
Record name Methanamine, N-hydroxy-N-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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